2-(Hexadecylmethylamino)propanol
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Overview
Description
2-(Hexadecylmethylamino)propanol is an organic compound with the molecular formula C20H43NO. It is a derivative of propanol, where a hexadecylmethylamino group is attached to the second carbon atom of the propanol backbone. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecylmethylamino)propanol typically involves the reaction of hexadecylamine with epichlorohydrin, followed by a ring-opening reaction with methylamine. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.
Catalyst: Acidic or basic catalysts may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecylmethylamino)propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary amines.
Substitution Products: Halides or esters.
Scientific Research Applications
2-(Hexadecylmethylamino)propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and emulsifiers due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-(Hexadecylmethylamino)propanol involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Another propanol derivative with similar surfactant properties.
Hexadecyltrimethylammonium bromide: A quaternary ammonium compound with strong surfactant properties.
Cetyl alcohol: A long-chain fatty alcohol used in cosmetics and pharmaceuticals.
Uniqueness
2-(Hexadecylmethylamino)propanol is unique due to its specific combination of a long alkyl chain and an amino group, which provides both hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifying agent in various applications.
Properties
CAS No. |
85154-19-4 |
---|---|
Molecular Formula |
C20H43NO |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2-[hexadecyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C20H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(3)20(2)19-22/h20,22H,4-19H2,1-3H3 |
InChI Key |
GMIJAQKASIFZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)C(C)CO |
Origin of Product |
United States |
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